molecular formula C13H11F3N2O2 B7729659 (Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate

(Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate

Cat. No.: B7729659
M. Wt: 284.23 g/mol
InChI Key: FNHPLXBWPGHIAL-HJWRWDBZSA-N
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Description

(Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate is an organic compound characterized by the presence of a cyano group, an ethyl ester, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 3-(trifluoromethyl)aniline under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has been studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate involves its interaction with specific molecular targets. The cyano group and trifluoromethyl-substituted phenyl group play crucial roles in its binding affinity and reactivity. The compound can modulate various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Teriflunomide: (Z)-2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide

  • **N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoyl group

Uniqueness

(Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl-substituted phenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)9(7-17)8-18-11-5-3-4-10(6-11)13(14,15)16/h3-6,8,18H,2H2,1H3/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPLXBWPGHIAL-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC=CC(=C1)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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